N-(2-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s appearance and any distinctive characteristics.
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reaction conditions, and any catalysts or reagents used. The yield and purity of the product are also important considerations.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes its reactivity with various reagents, its stability under different conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and acidity or basicity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be included.Scientific Research Applications
Bioactive Metabolites from Marine Actinobacteria
Research has identified bioactive metabolites from marine actinobacterium Streptomyces sp., including compounds with similar complex structures that exhibit cytotoxic activities. These activities are assessed through their effects on marine organisms, suggesting potential applications in biomedical research and drug development (Sobolevskaya et al., 2007).
Synthesis of β-Lactam Antibiotics
The practical synthesis of intermediates for the production of β-lactam antibiotics demonstrates the chemical manipulation of related compounds. This research area highlights the relevance of complex chemical synthesis techniques in developing pharmaceuticals (Cainelli et al., 1998).
Antimalarial Drug Synthesis
Studies on the chemoselective acetylation of 2-aminophenol to synthesize intermediates like N-(2-hydroxyphenyl)acetamide underline the importance of these chemical processes in creating antimalarial drugs. This underscores the potential for complex acetamides in pharmaceutical applications (Magadum & Yadav, 2018).
Anticancer and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties indicates the broader pharmaceutical applications of complex chemical entities. These compounds exhibit significant biological activities, hinting at their potential therapeutic uses (Abu‐Hashem et al., 2020).
Co-Crystals and Salts of Quinoline Derivatives
Research on the structural study of co-crystals and salts of quinoline derivatives possessing amide bonds reveals the significance of these compounds in materials science and chemistry. The understanding of their crystal structures and interactions provides insights into the design of new materials with specific properties (Karmakar et al., 2009).
Safety And Hazards
Safety and hazard analysis involves identifying any risks associated with handling or using the compound. This includes its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
Future directions might involve suggestions for further research on the compound. This could include potential applications, further studies on its properties, or investigations into related compounds.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis of a specific compound, I would recommend consulting the primary literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-15-6-4-5-7-17(15)22-19(26)13-29-21-23-20(27)18(24-25-21)12-14-8-10-16(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAIQHHMSWENV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide |
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